Stereochemical Identity: Absolute Configuration vs. Other Diastereomers
The defining differentiator is the absolute (7S,8aR) configuration. The other three stereoisomers—(7R,8aR), (7S,8aS), and (7R,8aS)—are distinct chemical entities with different CAS numbers, confirming they are treated as separate compounds in the chemical supply chain [1]. For instance, the (7R,8aR)-rel isomer is registered as CAS 272786-83-1 [1]. This is not a racemic mixture but a single, defined enantiomer, making it essential for asymmetric synthesis where stereochemical integrity is paramount.
| Evidence Dimension | Absolute Configuration (Stereochemistry) |
|---|---|
| Target Compound Data | (7S,8aR) |
| Comparator Or Baseline | (7R,8aR)-rel- (CAS 272786-83-1); (7R,8aS)-rel- (CAS 272786-82-0) |
| Quantified Difference | Unique 3D spatial arrangement; distinct chemical entity with a separate CAS registry. |
| Conditions | N/A (Structural Identity) |
Why This Matters
For procurement, selecting the correct stereoisomer is non-negotiable; the (7S,8aR) form cannot be substituted with another diastereomer without fundamentally altering the research outcome.
- [1] iChemistry. CAS:272786-83-1; Pyrrolo[1,2-a]pyrazin-6(2H)-one, hexahydro-7-methyl-, (7R,8aR)-rel-. Accessed April 30, 2026. View Source
